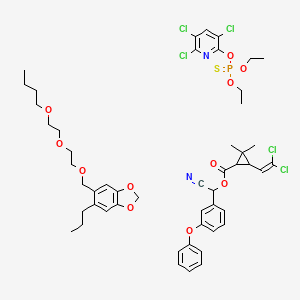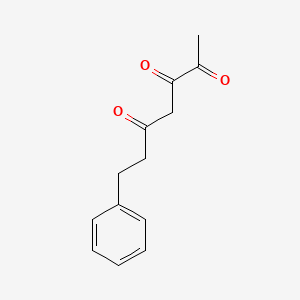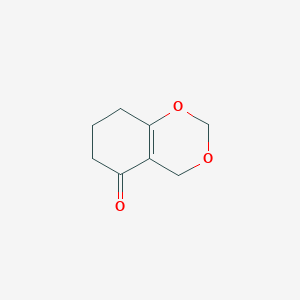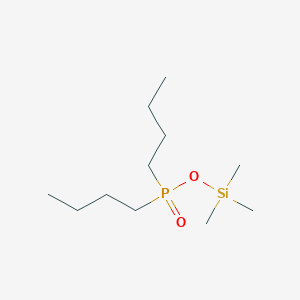
2-(4-Methylbenzene-1-sulfinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylbenzene-1-sulfinyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methylbenzene-1-sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfinyl)pyridine typically involves the reaction of 4-methylbenzenesulfinyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylbenzene-1-sulfinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(4-Methylbenzene-1-sulfonyl)pyridine.
Reduction: 2-(4-Methylbenzene-1-thio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylbenzene-1-sulfinyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methylbenzene-1-sulfinyl)pyridine involves its interaction with specific molecular targets and pathways The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles Additionally, the pyridine ring can participate in coordination chemistry, forming complexes with metal ions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylbenzene-1-sulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(4-Methylbenzene-1-thio)pyridine: Similar structure but with a thio group instead of a sulfinyl group.
2-(4-Methylbenzene-1-sulfinyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(4-Methylbenzene-1-sulfinyl)pyridine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyridine ring and the sulfinyl group makes this compound a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Eigenschaften
CAS-Nummer |
116248-64-7 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-10-5-7-11(8-6-10)15(14)12-4-2-3-9-13-12/h2-9H,1H3 |
InChI-Schlüssel |
UTCOCCILAXKQSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)




![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)




![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
